N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the imidazole moiety may interact with metal ions in enzyme active sites, inhibiting their function. The chlorinated aromatic ring can also participate in hydrophobic interactions with protein targets, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-2-methylphenyl)-N2-(2-(1H-imidazol-1-yl)ethyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate
Uniqueness
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a chlorinated aromatic ring and an imidazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-12(16)4-3-5-13(10)19-15(22)14(21)18-7-9-20-8-6-17-11(20)2/h3-6,8H,7,9H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOVSISXICENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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